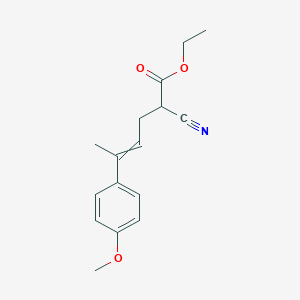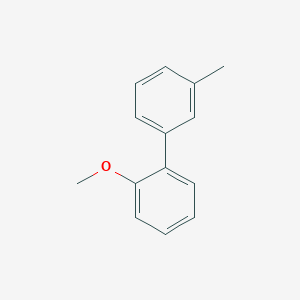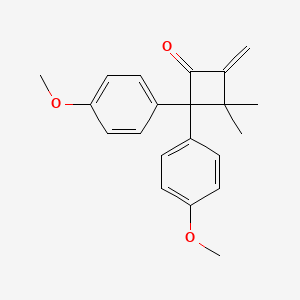![molecular formula C19H14F3NO B12535801 2-(4'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12535801.png)
2-(4'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)pyridine is a complex organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a biphenyl structure attached to a pyridine ring
Vorbereitungsmethoden
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
2-(4’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups can be replaced by other functional groups under appropriate conditions.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound and can also be used to modify its structure.
Wissenschaftliche Forschungsanwendungen
2-(4’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Wirkmechanismus
The mechanism of action of 2-(4’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The methoxy group can also play a role in modulating the compound’s chemical reactivity and stability. Detailed studies on the compound’s mechanism of action can provide insights into its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
2-(4’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)pyridine can be compared with other similar compounds, such as:
2-Methoxy-5-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and methoxy groups but lacks the biphenyl structure, resulting in different chemical properties and applications.
4-(Trifluoromethyl)pyridine: This compound contains the trifluoromethyl group but lacks the methoxy group and biphenyl structure, leading to distinct reactivity and uses.
2-Fluoro-4-(trifluoromethyl)pyridine:
The uniqueness of 2-(4’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)pyridine lies in its combination of functional groups and biphenyl structure, which confer specific chemical properties and make it a versatile compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C19H14F3NO |
|---|---|
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
2-[2-(4-methoxyphenyl)-4-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C19H14F3NO/c1-24-15-8-5-13(6-9-15)17-12-14(19(20,21)22)7-10-16(17)18-4-2-3-11-23-18/h2-12H,1H3 |
InChI-Schlüssel |
AZLHFQMHPRPNQI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(C=CC(=C2)C(F)(F)F)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3R)-1-Ethylpiperidin-3-yl]methyl pentanoate](/img/structure/B12535723.png)
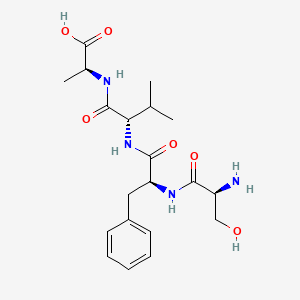
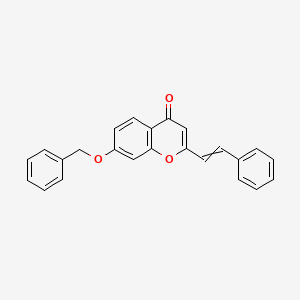
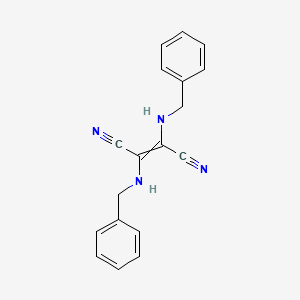
![10-(Trimethylsilyl)-N,N-bis[4-(trimethylsilyl)phenyl]anthracen-9-amine](/img/structure/B12535758.png)
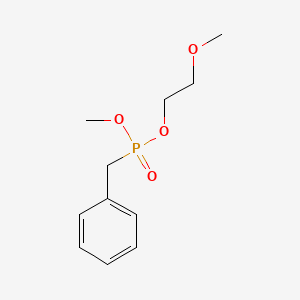
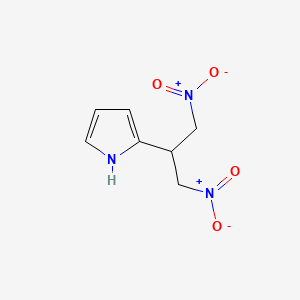

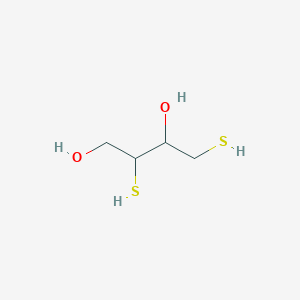
![N-hydroxy-4-[(2-propylpentanoylamino)methyl]benzamide](/img/structure/B12535781.png)
